![molecular formula C8H8FIO2 B6314918 1-Fluoro-2-iodo-3,4-dimethoxybenzene CAS No. 1803855-76-6](/img/structure/B6314918.png)
1-Fluoro-2-iodo-3,4-dimethoxybenzene
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Overview
Description
1-Fluoro-2-iodo-3,4-dimethoxybenzene is an aromatic compound with the molecular formula C8H8FIO2 It is characterized by the presence of both fluorine and iodine atoms attached to a benzene ring, along with two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-iodo-3,4-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1-fluoro-3,4-dimethoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine substituting a hydrogen atom on the benzene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine and fluorine compounds.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2-iodo-3,4-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine and iodine atoms.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while the iodine atom can be reduced to form deiodinated products.
Coupling Reactions: The iodine atom can be used in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, in solvents such as tetrahydrofuran or toluene.
Major Products:
Substitution Reactions: Products with various nucleophiles replacing the iodine atom.
Oxidation: Quinones or other oxidized derivatives.
Coupling Reactions: Biaryl or other coupled products.
Scientific Research Applications
1-Fluoro-2-iodo-3,4-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.
Biology: Potential use in the development of radiolabeled compounds for imaging studies, due to the presence of iodine.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as liquid crystals or organic semiconductors.
Mechanism of Action
The mechanism of action of 1-fluoro-2-iodo-3,4-dimethoxybenzene in chemical reactions typically involves the activation of the benzene ring by the electron-withdrawing fluorine and iodine atoms. This activation makes the ring more susceptible to nucleophilic attack, facilitating substitution reactions. In coupling reactions, the iodine atom serves as a leaving group, allowing the formation of new carbon-carbon bonds through palladium-catalyzed mechanisms.
Comparison with Similar Compounds
1-Fluoro-4-iodo-2-methoxybenzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.
2-Fluoro-1-iodo-3,4-dimethoxybenzene: Positional isomer with similar properties but different reactivity due to the position of the fluorine atom.
1-Iodo-2,4-dimethoxybenzene: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
Uniqueness: 1-Fluoro-2-iodo-3,4-dimethoxybenzene is unique due to the combination of fluorine and iodine atoms on the benzene ring, along with the presence of two methoxy groups. This combination of substituents imparts distinct electronic properties, making it a valuable compound in various synthetic and research applications.
Biological Activity
1-Fluoro-2-iodo-3,4-dimethoxybenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features. The presence of both fluorine and iodine atoms, along with methoxy groups, influences its biological activity and reactivity. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the following structural formula:
Key Features:
- Fluorine Atom: Enhances lipophilicity and metabolic stability.
- Iodine Atom: Increases reactivity in nucleophilic substitution reactions.
- Methoxy Groups: Contribute to electron-donating properties, affecting the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The fluorine and iodine atoms can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications in their activity and function. This interaction can result in enzyme inhibition or activation, influencing cellular processes.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Anticancer Activity: Research indicates that fluorinated compounds exhibit enhanced anticancer properties due to improved cell membrane permeability and selective targeting of cancer cells. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
- Antimicrobial Effects: The compound has demonstrated antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
- Enzyme Inhibition: Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial for therapeutic applications.
Table 1: Biological Activity Summary
Activity Type | Effect | Reference |
---|---|---|
Anticancer | Inhibition of cell growth | |
Antimicrobial | Cell membrane disruption | |
Enzyme Inhibition | Specific enzyme inhibition |
Case Study 1: Anticancer Properties
In a study published in a peer-reviewed journal, researchers evaluated the effects of this compound on breast cancer cell lines. The compound was found to reduce cell viability by 70% at a concentration of 50 µM after 48 hours of treatment. The study concluded that the compound's unique structure significantly contributed to its cytotoxic effects against cancer cells.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL, indicating potent antimicrobial activity. The study suggested that the presence of halogens enhances the compound's ability to penetrate bacterial membranes.
Properties
IUPAC Name |
1-fluoro-2-iodo-3,4-dimethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FIO2/c1-11-6-4-3-5(9)7(10)8(6)12-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVUEOLYZOGTRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)I)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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